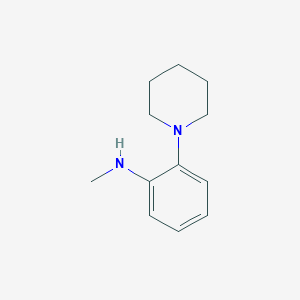

N-Methyl-2-(piperidin-1-yl)aniline 2HCl

Description

Significance of Piperidine-Aniline Hybrid Architectures in Organic Chemistry

Piperidine (B6355638) and aniline (B41778) are foundational motifs in organic and medicinal chemistry. Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural unit in a vast number of natural products and synthetic pharmaceuticals. mdpi.comkoeichem.comnih.gov Its conformational flexibility and basic nitrogen atom are key to its frequent role in bioactive molecules. Aniline, the simplest aromatic amine, provides a versatile platform for introducing a wide range of functionalities through reactions on the aromatic ring or the amino group.

The combination of these two scaffolds into a piperidine-aniline hybrid generates molecules with a unique blend of properties. These hybrids are recognized as important intermediates in the synthesis of more complex molecules, particularly those with potential pharmacological applications. The spatial arrangement of the lipophilic piperidine ring and the electron-rich aniline system can be tailored to interact with specific biological targets.

Overview of N-Methylated Amine Functionalities in Advanced Synthesis

The introduction of a methyl group to a nitrogen atom, or N-methylation, is a critical strategy in synthetic chemistry for modulating the physicochemical and biological properties of amine-containing compounds. mdpi.comnih.gov N-methylation can influence a molecule's basicity, lipophilicity, and metabolic stability. In the context of drug discovery, the "magic methyl" effect, where the addition of a methyl group can significantly enhance potency or selectivity, is a well-documented phenomenon. nih.gov

The synthesis of N-methylamines is a subject of extensive research, with numerous methods developed to achieve selective mono- or di-methylation. nih.gov These methods range from classical approaches using methyl halides to more modern, catalytic "borrowing hydrogen" strategies that utilize methanol (B129727) as a green methylating agent. sigmaaldrich.com The presence of the N-methyl group in N-Methyl-2-(piperidin-1-yl)aniline is, therefore, a deliberate structural feature that can be expected to fine-tune its chemical behavior and potential utility.

Chemical Properties and Synthesis

While specific research findings on N-Methyl-2-(piperidin-1-yl)aniline 2HCl are not extensively documented in publicly accessible literature, its chemical properties can be inferred from its structure and data available for the free base, N-Methyl-2-(piperidin-1-yl)aniline.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₈N₂ | Key Organics keyorganics.net |

| CAS Number (Free Base) | 1343091-79-1 | Key Organics keyorganics.net |

Interactive Data Table of Related Compound Properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-[(piperidin-1-yl)methyl]aniline | 19577-83-4 | C₁₂H₁₈N₂ | 190.29 |

| 2-Nitro-n-(piperidin-4-ylmethyl)aniline hydrochloride | 1286264-78-5 | C₁₂H₁₇N₃O₂·ClH | 287.75 |

| 2-Piperidinoaniline | 39643-31-7 | C₁₁H₁₆N₂ | 176.26 |

Note: Data for the interactive table was sourced from Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com and Benchchem .

The synthesis of N-Methyl-2-(piperidin-1-yl)aniline likely proceeds through established methodologies for the N-methylation of secondary amines or the coupling of piperidine and aniline fragments. One plausible synthetic route involves the direct N-methylation of 2-(piperidin-1-yl)aniline. This precursor can be synthesized through the Buchwald-Hartwig amination of 2-bromoaniline (B46623) with piperidine.

Alternatively, a multi-step synthesis, analogous to those reported for similar N-monomethylaniline derivatives, could be employed. nih.gov This might involve the protection of the primary aniline nitrogen of a suitable precursor, followed by N-methylation of the secondary amine, and subsequent deprotection. For instance, the synthesis of a related N-monomethylaniline analogue involved the protection of a primary aniline and a hydroxyl group with acetic anhydride, followed by N-methylation of the resulting amide, and finally hydrolysis to yield the target compound. nih.gov Another relevant synthetic strategy is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) for the N-methylation of amines. keyorganics.net

The formation of the dihydrochloride (B599025) salt (2HCl) would be achieved by treating the free base with two equivalents of hydrochloric acid in a suitable solvent, leading to the protonation of both the tertiary amine nitrogen in the piperidine ring and the N-methylaniline nitrogen.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-11-7-3-4-8-12(11)14-9-5-2-6-10-14/h3-4,7-8,13H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMUMBGRAOBCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for N Methyl 2 Piperidin 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For N-Methyl-2-(piperidin-1-yl)aniline dihydrochloride (B599025), ¹H and ¹³C NMR would provide a detailed map of the proton and carbon framework, respectively.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of N-Methyl-2-(piperidin-1-yl)aniline dihydrochloride would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the aniline (B41778) ring would typically appear in the downfield region (approximately 6.5-7.5 ppm), with their multiplicity and coupling constants providing information about their substitution pattern. The N-methyl protons would likely present as a singlet, while the protons of the piperidine (B6355638) ring would show complex multiplets due to their various chemical and magnetic environments. The presence of the dihydrochloride salt would influence the chemical shifts, particularly for protons near the nitrogen atoms.

Expected ¹H NMR Data Interpretation:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (C₆H₄) | ~ 6.5 - 7.5 | Multiplets (e.g., doublet, triplet) |

| N-Methyl (NCH₃) | ~ 2.5 - 3.5 | Singlet |

| Piperidine (α to N) | ~ 2.8 - 3.8 | Multiplet |

| Piperidine (β, γ to N) | ~ 1.5 - 2.0 | Multiplet |

Note: This table represents expected values based on similar structures and is for illustrative purposes. Actual experimental data is not available from the conducted searches.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in N-Methyl-2-(piperidin-1-yl)aniline dihydrochloride would give a distinct signal. The carbons of the aromatic ring would resonate at lower field (typically 110-150 ppm). The piperidine and N-methyl carbons would appear at higher field. The chemical shifts would confirm the connectivity of the different parts of the molecule.

Expected ¹³C NMR Data Interpretation:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aromatic (C-N) | ~ 140 - 150 |

| Aromatic (C-H) | ~ 110 - 130 |

| N-Methyl (NCH₃) | ~ 30 - 40 |

| Piperidine (α to N) | ~ 50 - 60 |

| Piperidine (β to N) | ~ 25 - 35 |

| Piperidine (γ to N) | ~ 20 - 30 |

Note: This table represents expected values based on similar structures and is for illustrative purposes. Actual experimental data is not available from the conducted searches.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. For N-Methyl-2-(piperidin-1-yl)aniline, HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. For the free base (C₁₂H₁₈N₂), the expected exact mass would be approximately 190.1470.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For N-Methyl-2-(piperidin-1-yl)aniline, GC would be used to separate the compound from any impurities, with the retention time serving as an initial identifier. The separated compound would then enter the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, can be used for definitive identification by comparing it to spectral libraries or by analyzing the fragmentation pattern. The analysis of aniline derivatives by GC-MS is a well-established method for both qualitative and quantitative purposes.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques crucial for the mass spectrometric analysis of polar and thermally labile molecules, including N-Methyl-2-(piperidin-1-yl)aniline 2HCl.

Electrospray Ionization (ESI-MS):

ESI is particularly well-suited for the analysis of N-Methyl-2-(piperidin-1-yl)aniline as the molecule possesses multiple basic sites—the secondary amine of the N-methylaniline moiety and the tertiary amine of the piperidine ring—that can be readily protonated. In the positive ion mode, the molecule is expected to be detected predominantly as the protonated molecular ion, [M+H]⁺. Given the presence of two basic nitrogen atoms, the formation of a doubly charged ion, [M+2H]²⁺, is also a possibility, though typically less abundant. The high-resolution mass of the [M+H]⁺ ion would provide an accurate determination of the elemental composition.

Fragmentation of the parent ion using collision-induced dissociation (CID) in an ESI-MS/MS experiment would yield structurally informative fragment ions. Key fragmentation pathways would likely involve the cleavage of the piperidine ring and the bonds connecting it to the aniline moiety.

Atmospheric Pressure Chemical Ionization (APCI-MS):

APCI is another valuable technique, especially for less polar and more volatile analytes. researchgate.net Ionization in APCI occurs in the gas phase through proton transfer from reagent gas ions. For N-Methyl-2-(piperidin-1-yl)aniline, APCI-MS in the positive ion mode would also be expected to produce a prominent protonated molecular ion [M+H]⁺. Due to the higher energy transfer during the ionization process compared to ESI, some in-source fragmentation might be observed. The fragmentation pattern would be a valuable tool for structural confirmation.

Table 1: Predicted ESI-MS and APCI-MS Data for N-Methyl-2-(piperidin-1-yl)aniline

| Ionization Mode | Predicted Ion | Predicted m/z (for C₁₂H₁₈N₂) | Notes |

| ESI (+) | [M+H]⁺ | 191.15 | Expected base peak. |

| ESI (+) | [M+2H]²⁺ | 96.08 | Possible, but likely lower intensity. |

| APCI (+) | [M+H]⁺ | 191.15 | Expected base peak. |

| APCI (+) | Fragment Ions | Variable | Dependent on fragmentation pathways. |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be a composite of the vibrational modes of the N-methylaniline and piperidine components, with shifts induced by their substitution and the presence of the hydrochloride salt.

The N-H stretching vibration of the secondary amine in the N-methylaniline moiety is expected to appear as a single, sharp peak in the region of 3300-3500 cm⁻¹. researchgate.net The C-N stretching vibrations for the aromatic amine will likely be observed in the 1250-1350 cm⁻¹ range. chemicalbook.com The aromatic C-H stretching vibrations will produce sharp peaks around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will appear in the 1450-1600 cm⁻¹ region.

The piperidine ring will contribute characteristic C-H stretching vibrations from its methylene (B1212753) groups in the 2850-2950 cm⁻¹ range. The C-N stretching of the tertiary amine in the piperidine ring is expected in the 1000-1250 cm⁻¹ region. The presence of the dihydrochloride salt will likely lead to the appearance of a broad absorption band corresponding to the N⁺-H stretching vibrations of the protonated amine groups.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (secondary amine) | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H (piperidine) | 2850-2950 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N (aromatic amine) | 1250-1350 | Stretching |

| C-N (aliphatic amine) | 1000-1250 | Stretching |

| N⁺-H (hydrochloride) | Broad band | Stretching |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons. The UV-Vis spectrum of N-Methyl-2-(piperidin-1-yl)aniline is expected to be dominated by the chromophore of the N-methylaniline moiety. Aniline itself exhibits a primary absorption band (π → π* transition) around 230 nm and a secondary band (n → π* transition) around 280 nm. nist.gov

The presence of the methyl group on the nitrogen atom in N-methylaniline typically causes a slight red shift (bathochromic shift) of these absorption maxima. The substitution of the piperidine group at the ortho position of the aniline ring will likely introduce further shifts in the absorption bands due to steric and electronic effects. The steric hindrance between the bulky piperidine group and the N-methylamino group could potentially disrupt the planarity of the system, leading to a blue shift (hypsochromic shift) and a decrease in molar absorptivity. The protonation of the nitrogen atoms in the dihydrochloride salt form will significantly alter the electronic structure and, consequently, the UV-Vis spectrum, likely causing a hypsochromic shift as the non-bonding electrons on the nitrogen are no longer available for the n → π* transition.

Table 3: Predicted UV-Vis Absorption Maxima for N-Methyl-2-(piperidin-1-yl)aniline

| Chromophore | Predicted λmax (nm) | Transition Type | Expected Solvent Effects |

| N-Methylaniline moiety | ~240-250 | π → π | Minor shifts with solvent polarity. |

| N-Methylaniline moiety | ~280-290 | n → π | Significant shifts with solvent polarity and pH. |

Mechanistic Investigations of Reactions Involving N Methyl 2 Piperidin 1 Yl Aniline

Elucidation of Reaction Pathways and Transition States

The reactivity of N-Methyl-2-(piperidin-1-yl)aniline is dictated by the electronic and steric interplay between the N-methylamino group, the piperidine (B6355638) ring, and the aromatic system. Both the aniline (B41778) and piperidine moieties can participate in a variety of reactions, and their proximity to each other often leads to unique mechanistic features.

Electrophilic Aromatic Substitution:

The aniline moiety contains a powerful activating N-methylamino group, which is an ortho-, para-director for electrophilic aromatic substitution (EAS). However, the presence of the bulky piperidine group at the ortho position sterically hinders the approach of electrophiles to this position. Consequently, electrophilic substitution is expected to occur predominantly at the para-position (position 4) and to a lesser extent at the other ortho-position (position 6).

In strongly acidic media, the N-methylamino group can be protonated to form an anilinium ion (-NH2CH3+). This protonation deactivates the aromatic ring towards electrophilic attack and converts the group into a meta-director. chemistrysteps.com Therefore, under such conditions, electrophilic substitution would be directed to the meta-positions (positions 3 and 5).

Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. libretexts.org For instance, direct nitration of anilines can lead to a mixture of products and even oxidative decomposition due to the strong reactivity of the amino group. chemistrysteps.comlibretexts.org To control the reaction, the amino group is often acetylated to moderate its activating effect. libretexts.org

Nucleophilic Substitution:

The aniline ring itself is electron-rich and generally not susceptible to nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups (e.g., nitro groups) at the ortho and para positions. chemistrysteps.com

The piperidine nitrogen, being a tertiary amine, can act as a nucleophile. However, its nucleophilicity is somewhat diminished by the steric hindrance imposed by the adjacent N-methylaniline group. It can participate in nucleophilic substitution reactions, for example, with alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt.

N-Alkylation:

The secondary N-methylamino group can be further alkylated to a tertiary amine. This reaction typically proceeds via an SN2 mechanism where the nitrogen lone pair attacks an alkyl halide. masterorganicchemistry.com However, the direct alkylation of amines can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium salts. masterorganicchemistry.com The steric hindrance around the N-methylamino group in N-Methyl-2-(piperidin-1-yl)aniline would likely slow down the rate of N-alkylation compared to less substituted anilines.

N-Arylation:

The N-arylation of the N-methylamino group, for instance, in a Buchwald-Hartwig amination, would involve a catalytic cycle with a transition metal catalyst, typically palladium. The mechanism involves oxidative addition of an aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the N-arylated product and regenerate the catalyst.

Kinetic and Thermodynamic Aspects of N-Methyl-2-(piperidin-1-yl)aniline Reactions

The kinetics of reactions involving N-Methyl-2-(piperidin-1-yl)aniline are significantly influenced by the electronic and steric environment of the reactive centers.

Electronic Effects: The N-methylamino group is electron-donating, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. The piperidine group is also generally considered electron-donating.

Steric Effects: The ortho-positioning of the bulky piperidine group creates considerable steric hindrance around the N-methylamino group and the adjacent ortho-carbon of the aniline ring. This steric hindrance can decrease reaction rates by impeding the approach of reactants. researchgate.net

Kinetic studies of related substituted anilines have shown that the reaction rates are sensitive to the nature and position of substituents. For example, in the reaction of substituted anilines with chloramine (B81541) T, a Hammett plot yielded a negative ρ value, indicating that electron-donating groups accelerate the reaction. rsc.org The reaction was found to be first-order with respect to the oxidant and fractional-order with respect to the amine, suggesting the formation of a pre-equilibrium complex. rsc.org

The thermodynamic parameters for reactions of anilines, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can provide insights into the transition state. For instance, a negative entropy of activation would suggest a more ordered transition state compared to the reactants, which is common in bimolecular reactions.

The relative reactivity of aniline and N-methylaniline as nucleophiles in SNAr reactions has been studied, with aniline generally being more reactive than N-methylaniline. capes.gov.br This difference is often attributed to steric factors.

Isotopic Labeling Studies for Mechanistic Pathway Tracing

Deuterium (B1214612) Labeling (²H): Replacing the N-H proton of the N-methylamino group with deuterium could be used to probe its involvement in proton transfer steps. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can reveal whether the N-H bond is broken in the rate-determining step. Deuterium labeling of the aromatic ring or the piperidine ring could also be used to trace their transformations. researchgate.net For example, in the study of piperidine metabolism, deuterium labeling helped to differentiate between hydroxylation at different positions on the ring. nih.gov

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These stable isotopes can be incorporated into the carbon skeleton or the nitrogen atoms of the molecule. researchgate.net By analyzing the position of the label in the products using techniques like NMR spectroscopy or mass spectrometry, one can trace the rearrangement of the molecular framework during a reaction.

For example, ¹⁵N-labeling of the aniline nitrogen could definitively track its fate in complex rearrangements or fragmentation pathways. researchgate.net

Oxidative Transformations of the Piperidine Ring and Aniline Moiety

Both the aniline and piperidine moieties are susceptible to oxidation, and the presence of both in the same molecule can lead to complex reaction pathways.

Oxidation of the Aniline Moiety:

The oxidation of N-methylaniline has been studied with various oxidants. With peroxomonosulfuric acid, the reaction proceeds via a nucleophilic attack of the amine lone pair on the peroxo oxygen. researchgate.net The oxidation of N-methylaniline is often faster than that of N,N-dimethylaniline, which can be attributed to steric and electronic factors. researchgate.net Chemical oxidation of N-methylaniline with dichromate has been shown to have a self-accelerating character. nih.gov

Oxidative N-Demethylation:

The N-methyl group can be removed through oxidative N-demethylation, a common metabolic pathway catalyzed by cytochrome P-450 enzymes. nih.gov This process can also be achieved with chemical oxidants. Studies on the oxidation of N,N-dimethylanilines with non-heme manganese catalysts have shown that the reaction can proceed through an initial electron transfer from the amine to a high-valent oxometal species, forming a transient radical cation intermediate. mdpi.com

Oxidation of the Piperidine Ring:

The piperidine ring can also undergo oxidation. The carbon atoms alpha to the nitrogen are particularly susceptible to oxidation, which can lead to the formation of an N-acyliminium ion intermediate. nih.gov This intermediate is a reactive electrophile that can be trapped by nucleophiles. The oxidation of piperidines can also lead to ring-opening or the introduction of hydroxyl groups at various positions. nih.gov In the presence of certain oxidants, N-protected piperidines can undergo C-H functionalization. nih.gov

Investigation of Intermediate Species and Transition Structures

The elucidation of reaction mechanisms often involves the detection or theoretical calculation of transient species such as intermediates and transition states.

Intermediates:

Anilinium Ions: In acidic media, the protonation of the N-methylamino and/or piperidine nitrogen atoms will lead to the formation of the corresponding ammonium ions, which are key intermediates in acid-catalyzed reactions. chemistrysteps.com

Radical Cations: In oxidative reactions, one-electron oxidation of the electron-rich aniline or piperidine nitrogen can lead to the formation of radical cation intermediates. mdpi.com These species are highly reactive and can undergo further reactions such as dimerization or reaction with other nucleophiles. Spectroscopic evidence for aniline radical cations and their subsequent dimerization products has been obtained during aniline polymerization. researchgate.netrsc.org

N-Acyliminium Ions: As mentioned in section 4.4, oxidation of the piperidine ring can generate N-acyliminium ions as reactive intermediates. nih.gov

Sigma-Complexes (Wheland Intermediates): In electrophilic aromatic substitution reactions, the attack of the electrophile on the aniline ring leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma-complex.

Aniline Dication-like Species: Computational studies on the Bamberger rearrangement of N-phenylhydroxylamine have suggested the involvement of an aniline dication-like transition state in the presence of strong acid. beilstein-journals.orgnih.govresearchgate.net

Transition Structures:

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for calculating the structures and energies of transition states. beilstein-journals.orgnih.govresearchgate.net For N-Methyl-2-(piperidin-1-yl)aniline, computational studies could provide valuable insights into:

The preferred conformations of the molecule and how they influence reactivity.

The activation barriers for different reaction pathways, allowing for the prediction of the most likely mechanism.

The geometry of transition states, revealing the nature of bond-making and bond-breaking processes.

For example, DFT calculations on the Bamberger rearrangement have helped to elucidate the role of proton transfers and the nature of the key intermediates and transition states. beilstein-journals.orgnih.govresearchgate.net

Computational and Theoretical Studies on N Methyl 2 Piperidin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Detailed quantum chemical calculations, which are fundamental to understanding the electronic behavior and three-dimensional shape of a molecule, have not been specifically reported for N-Methyl-2-(piperidin-1-yl)aniline 2HCl. Such studies on related molecules, like other aniline (B41778) derivatives, often employ Density Functional Theory (DFT) to gain insights into their structure and properties. researchgate.net

Density Functional Theory (DFT) Applications for Geometry Optimization

No published studies were found that specifically apply Density Functional Theory (DFT) to optimize the geometry of this compound. This computational method is crucial for determining the most stable arrangement of atoms in a molecule, which in turn influences its physical and chemical characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's reactivity and electronic transitions. For instance, in a study of a different piperidin-1-yl substituted compound, HOMO-LUMO analysis revealed insights into intramolecular charge transfer. nih.gov However, no such analysis has been published for this compound.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which helps in predicting its interaction with other molecules. There are no available MEP surface analyses for this compound in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations provide a way to observe the movement and conformational changes of a molecule over time, offering insights into its flexibility and interactions with its environment. While such simulations have been conducted on related structures like polyaniline and other piperidine (B6355638) derivatives, no specific studies on this compound were identified. nih.govnih.govacs.org

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions)

Fukui functions are used within DFT to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. researchgate.netfaccts.denih.govrsc.org A review of the literature did not yield any studies that have calculated the Fukui functions for this compound to describe its chemical reactivity.

Non-Bonding Orbital (NBO) Analysis and Electron Localization Function (ELF) Studies

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule, including the interactions between filled and empty orbitals. For example, NBO analysis has been used to understand the stability arising from hyperconjugative interactions in other complex piperidine-containing molecules. nih.gov ELF studies offer a method to visualize electron localization in chemical bonds. No NBO or ELF studies specific to this compound have been published.

Theoretical Basis of Cation-π and Hydrogen Bonding Interactions in Amines

The non-covalent interactions within and between molecules are fundamental to understanding chemical behavior, molecular recognition, and biological activity. In the case of N-Methyl-2-(piperidin-1-yl)aniline and its protonated forms, two of the most significant non-covalent forces at play are cation-π interactions and hydrogen bonding. Computational and theoretical chemistry provide powerful tools to dissect and quantify these interactions, offering insights into the molecule's structure, stability, and potential intermolecular associations.

Cation-π Interactions:

Cation-π interactions are attractive, non-covalent forces between a cation and the electron-rich face of a π-system, such as an aromatic ring. nih.gov The aniline moiety of N-Methyl-2-(piperidin-1-yl)aniline provides the necessary π-electron cloud. The strength of this interaction is governed by a balance of electrostatic and polarization (induction) effects, with a smaller contribution from dispersion forces. nih.govsigmaaldrich.com

Computational studies on model systems, such as benzene (B151609) interacting with various cations, have established a clear hierarchy of interaction strengths. The binding is significantly influenced by the nature of the cation and the substituents on the aromatic ring. bldpharm.com For instance, the presence of electron-donating groups on the benzene ring enhances the negative electrostatic potential above the ring, thereby strengthening the bond with a cation. Conversely, electron-withdrawing groups diminish this interaction. In N-Methyl-2-(piperidin-1-yl)aniline, both the N-methylamino group and the piperidinyl group are electron-donating, which is expected to enrich the π-system of the aniline ring and make it a potent cation-π binder.

Theoretical models often employ Density Functional Theory (DFT) methods, such as M06, which are specifically parameterized to accurately capture non-covalent interactions. bldpharm.com These calculations can predict binding energies and optimal geometries for cation-π complexes. For example, studies on the binding of the tetramethylammonium (B1211777) (TMA) cation, a proxy for a quaternary ammonium (B1175870) group, to benzene reveal significant interaction energies.

Table 1: Calculated Cation-π Binding Energies for Model Systems

| Cation | Aromatic System | Computational Method | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Na⁺ | Benzene | M06/6-31G(d,p) | -27.4 | |

| K⁺ | Benzene | M06/6-31G(d,p) | -19.1 | |

| NH₄⁺ | Benzene | M06/6-31G(d,p) | -18.7 | |

| NMe₄⁺ | Benzene | M06/6-31G(d,p) | -10.2 |

Hydrogen Bonding:

Hydrogen bonds are electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. sigmaaldrich.com In the context of this compound, the molecule exists in its dihydrochloride (B599025) salt form. This means both the secondary amine of the N-methylaniline moiety and the tertiary amine of the piperidine ring are protonated, forming N-H⁺ groups that can act as potent hydrogen bond donors.

Computational studies on aniline and piperidine derivatives provide a theoretical framework for understanding these interactions. researchgate.netbldpharm.com DFT and Møller-Plesset perturbation theory (MP2) are common methods used to investigate the geometry and energetics of hydrogen-bonded complexes. For example, theoretical calculations on aniline-water complexes have shown that aniline can act as both a hydrogen bond donor (via the N-H) and an acceptor (via the nitrogen lone pair). Upon protonation, as in the 2HCl salt, the N-H⁺ groups become much stronger hydrogen bond donors.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are frequently used to characterize hydrogen bonds. QTAIM identifies a bond critical point (BCP) between the hydrogen donor and acceptor atoms, with its properties (like electron density and its Laplacian) indicating the strength and nature of the bond. NBO analysis reveals the orbital interactions underlying the hydrogen bond, typically involving charge transfer from a lone pair orbital of the acceptor to an antibonding σ* orbital of the donor N-H bond.

Table 2: Theoretical Parameters for Hydrogen Bonds in Amine-Water Complexes

| Complex | Interaction Type | Computational Method | H-Bond Distance (Å) | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Aniline-Water | H₂O···HNHPh | MP2/6-31G | 1.996 | -5.2 | |

| Aniline-Water | PhH₂N···HOH | MP2/6-31G | 2.016 | -4.1 | |

| Protonated Pyridine Dimer | N-H⁺···N | ωB97XD/def2tzvp | - | ~6.0 |

Interplay of Interactions:

In systems where both cation-π and hydrogen bonding can occur, there is often a complex interplay between them. These interactions can be either cooperative, where the presence of one strengthens the other, or anticooperative, where they weaken each other. Computational studies on model systems have shown that the relative orientation of the interacting species is crucial. For this compound interacting with an anionic or polar species, the protonated amine groups would likely engage in strong hydrogen bonding, while the aromatic ring remains available for potential cation-π or π-π stacking interactions. Advanced computational techniques, such as Hirshfeld surface analysis and the calculation of molecular electrostatic potential (MEP), are used to visualize and quantify the regions of a molecule most likely to participate in these different types of interactions. researchgate.net

Coordination Chemistry of N Methyl 2 Piperidin 1 Yl Aniline As a Ligand

Ligand Design Principles for N-Methyl-2-(piperidin-1-yl)aniline and its Derivatives

The molecular structure of N-Methyl-2-(piperidin-1-yl)aniline features two distinct nitrogen donor atoms: a secondary aniline (B41778) amine and a tertiary piperidinyl amine. This arrangement suggests its potential as a bidentate ligand, capable of forming a stable five-membered chelate ring upon coordination to a metal center. The design principles for such a ligand would theoretically revolve around the following aspects:

Bite Angle: The geometry of the aniline and piperidine (B6355638) groups would dictate the natural bite angle of the ligand, which is a crucial factor in determining the geometry of the resulting metal complex.

Steric Hindrance: The piperidine ring, with its chair-like conformation, and the methyl group on the aniline nitrogen introduce steric bulk around the coordination sphere. This steric hindrance can influence the coordination number of the metal and the accessibility of the metal center to other substrates.

Electronic Effects: The electron-donating properties of the two nitrogen atoms would influence the electron density at the metal center, thereby affecting the reactivity and stability of the complex. The aniline nitrogen, being part of an aromatic system, would have different electronic properties compared to the aliphatic piperidine nitrogen.

While these principles are fundamental to ligand design, specific studies quantifying these effects for N-Methyl-2-(piperidin-1-yl)aniline are not present in the current body of scientific literature.

Synthesis and Characterization of Metal Complexes with N-Methyl-2-(piperidin-1-yl)aniline

A comprehensive search of chemical databases and research articles yielded no specific examples of the synthesis and characterization of metal complexes involving N-Methyl-2-(piperidin-1-yl)aniline as a ligand.

Chelate Coordination Modes via Nitrogen Centers

The anticipated coordination mode for N-Methyl-2-(piperidin-1-yl)aniline would be bidentate chelation through the aniline nitrogen and the piperidine nitrogen. This would lead to the formation of a five-membered ring, a common and stable arrangement in coordination chemistry. However, without experimental data, such as X-ray crystal structures or spectroscopic analysis of its metal complexes, this remains a theoretical projection.

Stereochemical Aspects of Coordination with Chiral Metal Centers

The ligand N-Methyl-2-(piperidin-1-yl)aniline is achiral. However, upon coordination to a metal center, particularly in an octahedral or square planar geometry where other ligands are present, a chiral-at-metal complex could potentially be formed. The specific stereochemical outcomes would depend on the coordination geometry and the nature of the other ligands. General principles of creating chirality at a metal center with achiral ligands have been explored in other systems, but there is no information available regarding the stereochemical behavior of N-Methyl-2-(piperidin-1-yl)aniline in this context.

Electronic and Structural Properties of N-Methyl-2-(piperidin-1-yl)aniline Metal Complexes

Due to the lack of synthesized and characterized metal complexes of N-Methyl-2-(piperidin-1-yl)aniline, there is no experimental data on their electronic and structural properties. Detailed research findings that would populate data tables on bond lengths, bond angles, and spectroscopic data (e.g., NMR, IR, UV-Vis) are not available.

Supramolecular Chemistry and Molecular Recognition with N Methyl 2 Piperidin 1 Yl Aniline Derivatives

Design and Synthesis of Receptors for N-Methyl-2-(piperidin-1-yl)aniline Recognition

The rational design and synthesis of molecular receptors capable of selectively recognizing N-Methyl-2-(piperidin-1-yl)aniline are rooted in the principles of molecular complementarity. This involves creating host molecules with binding sites that are sterically and electronically matched to the size, shape, and chemical features of the guest molecule. The synthesis of such receptors often involves multi-step organic reactions to construct a scaffold that can effectively encapsulate or interact with the target aniline (B41778) derivative.

The synthesis of derivatives of N-Methyl-2-(piperidin-1-yl)aniline itself can be achieved through various established chemical methodologies. For instance, the N-methylation of the aniline nitrogen is a common transformation that can be accomplished using reagents like iodomethane. nih.gov The synthesis of related aniline derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution to introduce the piperidine (B6355638) moiety onto the aniline ring. The synthesis of various substituted anilines and piperidines has been explored in different contexts, providing a toolbox for creating a diversity of derivatives. nih.govnih.govresearchgate.netnih.govrsc.org

Receptors designed for N-Methyl-2-(piperidin-1-yl)aniline would likely feature cavities or surfaces lined with functional groups that can engage in specific non-covalent interactions with the guest. For instance, crown ethers or calixarenes functionalized with anionic groups could be designed to interact with the protonated amine and piperidinium (B107235) moieties of the dihydrochloride (B599025) salt. The synthesis of such macrocyclic hosts is a well-established area of supramolecular chemistry.

| Receptor Design Strategy | Key Interacting Groups on Receptor | Targeted Moiety on Guest |

| Anionic Macrocycles | Carboxylates, sulfonates, phosphates | Protonated N-methylanilinium and piperidinium |

| π-Rich Cavitands | Aromatic surfaces (e.g., benzene (B151609), naphthalene) | Protonated N-methylanilinium (for cation-π interactions) |

| Hydrogen Bond Donors/Acceptors | Amides, ureas, phenols, pyridyl groups | Piperidine nitrogen, N-H of protonated amines, chloride counterions |

Investigation of Non-Covalent Interactions

The supramolecular behavior of N-Methyl-2-(piperidin-1-yl)aniline 2HCl is dictated by a combination of non-covalent interactions, which can be studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling.

In the solid state, the dihydrochloride salt of N-Methyl-2-(piperidin-1-yl)aniline is expected to form extensive hydrogen bonding networks. The protonated secondary amine (N-H) and the protonated piperidinium (N-H) act as hydrogen bond donors, while the chloride anions serve as hydrogen bond acceptors. These interactions are crucial in directing the crystal packing of the molecule. mdpi.comworktribe.comresearchgate.net The formation of charge-assisted hydrogen bonds of the type N⁺-H···Cl⁻ is a particularly strong and directional interaction that plays a significant role in the assembly of ammonium (B1175870) salts. nih.gov In some cases, bifurcated hydrogen bonds, where one N-H group interacts with two acceptor atoms, can also be observed. nih.gov The study of hydrogen bonding motifs in related piperazinediium salts has revealed the formation of one-dimensional chains and more complex three-dimensional networks. mdpi.comworktribe.comresearchgate.net

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |

| N⁺-H···Cl⁻ | Protonated N-methylanilinium | Chloride ion | 2.9 - 3.2 |

| N⁺-H···Cl⁻ | Protonated piperidinium | Chloride ion | 2.9 - 3.2 |

| C-H···Cl⁻ | Aromatic/Aliphatic C-H | Chloride ion | 3.2 - 3.6 |

Cation-π interactions are non-covalent forces between a cation and the electron-rich face of a π-system, such as a benzene ring. wikipedia.org In the context of N-Methyl-2-(piperidin-1-yl)aniline derivatives, the protonated N-methylanilinium moiety can act as a cation that interacts with aromatic rings of neighboring molecules or with a designed aromatic receptor. nih.gov The strength of this interaction is influenced by the nature of the cation and the substituents on the aromatic ring. nih.govcam.ac.uk Theoretical and experimental studies have shown that cation-π interactions can be comparable in strength to hydrogen bonds and play a vital role in molecular recognition and the stability of biological and synthetic supramolecular systems. nih.govchemrxiv.org The geometry of the interaction is also important, with the cation typically situated above the center of the aromatic ring. wikipedia.org

Formation of Supramolecular Assemblies and Organic Materials

The interplay of the aforementioned non-covalent interactions can lead to the spontaneous formation of ordered supramolecular assemblies and novel organic materials from N-Methyl-2-(piperidin-1-yl)aniline derivatives.

Self-assembly is the process by which molecules spontaneously organize into well-defined structures. For this compound, the directional nature of hydrogen bonding and the potential for cation-π interactions can drive the formation of predictable supramolecular motifs. These motifs can then propagate into one-, two-, or three-dimensional networks, leading to the formation of crystalline organic materials. The structure of anilinium chloride, for example, demonstrates how simple anilinium salts can form layered structures in the solid state. wikipedia.orgnih.gov The specific arrangement of molecules in the crystal lattice will be a result of a delicate balance between the various non-covalent forces at play. The study of crystal structures of related compounds, such as those containing piperazine (B1678402) or other substituted anilines, provides insight into the likely self-assembly behavior of N-Methyl-2-(piperidin-1-yl)aniline derivatives. researchgate.netresearchgate.net

Generation of Porous Liquids and Functional Organic Materials

Porous liquids are a novel class of materials that combine the permanent porosity of solids with the fluid properties of liquids. These are typically designed by dissolving porous solids or cage-like molecules in a solvent that is too large to enter the pores. While derivatives of piperidine and aniline are used in the synthesis of various organic materials, there is no specific research available that demonstrates the use of this compound as a component for creating porous liquids or as a primary building block for functional organic materials with defined porous architectures. The literature on porous liquids focuses on other classes of materials, such as porous organic cages, metal-organic frameworks (MOFs), and zeolites dispersed in specific liquid phases.

Molecular Recognition of Organic Ammonium Ions (relevant to the 2HCl salt form)

The molecular recognition of ammonium ions is a key process in biology and synthetic chemistry, often relying on host-guest interactions. Synthetic receptors, such as crown ethers and calixarenes, are commonly designed to selectively bind ammonium ions through a combination of hydrogen bonding and electrostatic interactions.

The dihydrochloride (2HCl) form of N-Methyl-2-(piperidin-1-yl)aniline implies that both the aniline and piperidine nitrogen atoms are protonated, forming ammonium centers. This structure, in theory, could interact with other species through hydrogen bonding. However, there are no published studies that investigate the specific capacity of this compound to act as a receptor or a recognition unit for other organic ammonium ions. Research in this area is extensive but focuses on different molecular scaffolds designed for high affinity and selectivity.

Due to the lack of specific research data, a detailed discussion and presentation of research findings in the form of data tables for this compound is not possible at this time.

Derivatization and Functionalization Strategies for N Methyl 2 Piperidin 1 Yl Aniline

Site-Selective Chemical Modifications of the Aniline (B41778) Moiety

The aniline moiety of N-Methyl-2-(piperidin-1-yl)aniline offers several sites for chemical modification, including the secondary amine and the aromatic ring. The nitrogen atom's lone pair and the electron-donating nature of the amino and piperidinyl groups activate the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions.

N-methylation of aniline compounds is a common strategy to produce N,N-dimethylaniline derivatives. researchgate.net For a secondary amine like N-Methyl-2-(piperidin-1-yl)aniline, further alkylation of the aniline nitrogen is possible. For instance, N-methylation reactions can be performed under various conditions, including mechanochemical methods using a ball mill, which provides a rapid and efficient solvent-free procedure for N-methylation of secondary amines. researchgate.net Another approach involves using lignin (B12514952) as a methylation agent, which can yield N,N-dimethylanilines with high selectivity. researchgate.net

Functionalization can also occur on the aromatic ring. The introduction of a sulfonyl group, for example, has been demonstrated in the synthesis of N-alkyl-2-(phenylsulfonyl)aniline derivatives. researchgate.net In one study, N-methyl-2-(phenylsulfonyl)aniline was found to be a potent antagonist for the 5-HT6 receptor. researchgate.net Further modification of the aniline ring, such as the addition of a piperazinyl group, has been shown to significantly increase biological potency. researchgate.net

Table 1: Examples of Aniline Moiety Modification Strategies

| Modification Type | Reagents/Method | Product Type | Research Context | Reference |

| N-Alkylation | Methyl Iodide | Tertiary Amine | Synthesis of tertiary N-methylated amine derivatives | researchgate.net |

| N-Methylation | Lignin | N,N-dimethylaniline derivative | Green chemistry, utilization of renewable feedstocks | researchgate.net |

| Sulfonylation | Rearrangement of pyridinium (B92312) iodides | N-alkyl-2-(phenylsulfonyl)aniline | Synthesis of 5-HT6R antagonists | researchgate.net |

| Aromatic Substitution | Piperazine (B1678402) addition | N-methyl-2-(phenylsulfonyl)-5-piperazin-1-ylaniline | Drug discovery, potency enhancement | researchgate.net |

Functionalization of the Piperidine (B6355638) Ring for Enhanced Chemical Properties

The piperidine ring is a key structural element in many pharmaceuticals, and its functionalization is a major focus of synthetic chemistry. nih.gov Rather than building the ring from scratch, direct C-H functionalization of a pre-existing piperidine ring offers an efficient route to novel derivatives. nih.gov

Dirhodium catalysts have been effectively used for the site-selective functionalization of N-protected piperidines at the C2, C3, or C4 positions. nih.gov By selecting the appropriate catalyst and protecting group on the piperidine nitrogen (e.g., N-Boc or N-Bs), it is possible to control where a new functional group, such as an arylacetate, is introduced. nih.gov For example, rhodium-catalyzed reactions with donor/acceptor carbenes can achieve C-H functionalization with high diastereoselectivity. nih.gov These methods have been applied to synthesize positional analogues of methylphenidate. nih.gov

Other strategies involve the synthesis of piperidines with specific substituents to act as scaffolds for further modification. For instance, a series of novel σ1 receptor ligands were developed based on a 4-(2-aminoethyl)piperidine scaffold. nih.gov The synthesis involved several steps, including the creation of an α,β-unsaturated ketone from a piperidin-4-one intermediate, which then allowed for the introduction of various functional groups. nih.gov

Table 2: Piperidine Ring Functionalization Approaches

| Position | Method | Catalyst/Reagents | Key Feature | Reference |

| C2 | C-H Functionalization | Rh₂(R-TPPTTL)₄ | High diastereoselectivity | nih.gov |

| C3 | Asymmetric Cyclopropanation/Reductive Ring Opening | Rh₂(R-DOSP)₄ | Access to deactivated C3 position | nih.gov |

| C4 | Conjugate Addition | Phenylboronic acid | Synthesis of 4-substituted piperidines | nih.gov |

| Multiple | Reductive Amination | Iron complex, Phenylsilane | Cascade reaction to form piperidines from ϖ-amino fatty acids | nih.gov |

Introduction of Silyl Groups for Modified Reactivity and Coordination

Introducing silicon-containing functional groups (silyl groups) onto the aniline scaffold can significantly alter the molecule's reactivity, coordination chemistry, and solubility. Silylation is a common strategy in organic synthesis to protect functional groups or to create intermediates for cross-coupling reactions.

The synthesis of N,N-bis(silylmethyl)anilines has been achieved through the reaction of N-(silylmethyl)anilines with chloromethylsilanes. researchgate.net This method can be adapted to N-Methyl-2-(piperidin-1-yl)aniline. The secondary aniline nitrogen can be reacted with a chloromethylsilane, such as chloromethyl(trimethyl)silane, to yield an N-(silylmethyl) derivative. This reaction creates a new C-N bond and attaches a silylmethyl group to the aniline nitrogen. researchgate.net

The resulting silylated anilines can be further modified. For example, N,N-bis[(trimethoxysilyl)methyl]aniline can undergo transetherification with triethanolamine (B1662121) to form N,N-bis(silatranylmethyl)aniline, a compound with a unique cage-like structure known as a silatrane. researchgate.net These silatranyl groups exhibit interesting coordination chemistry due to the potential for a dative N→Si bond. researchgate.net

Table 3: Synthesis of Silylated Aniline Derivatives

| Starting Material | Reagent | Product | Reference |

| N-acetyl aniline | Sodium hydride, chloromethyl phenyl dimethyl-silane | N-acetyl-N-(dimethylphenylsilylmethyl)aniline | google.com |

| N-(silylmethyl)anilines | Chloromethylsilanes (ClCH₂SiX₃) | N,N-bis(silylmethyl)anilines | researchgate.net |

| N,N-bis[(trimethoxysilyl)methyl]aniline | Triethanolamine | N,N-bis(silatranylmethyl)aniline | researchgate.net |

Preparation of Various Salts (e.g., Hydrochloride Salts) for Research Applications

The basic nature of the two nitrogen atoms in N-Methyl-2-(piperidin-1-yl)aniline—one in the piperidine ring and one in the aniline moiety—allows for the straightforward preparation of acid addition salts. The formation of salts, particularly hydrochloride salts, is a common and critical step in pharmaceutical and chemical research. Salts often exhibit improved stability, crystallinity, and aqueous solubility compared to the free base, which facilitates handling, purification, and formulation. orgsyn.org

The synthesis of N-Methyl-2-(piperidin-1-yl)aniline 2HCl involves a simple acid-base reaction. The free base is dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added. youtube.com Given the presence of two basic centers, two equivalents of HCl are required to protonate both the piperidine and the N-methylaniline nitrogens, forming the dihydrochloride (B599025) (2HCl) salt.

The general procedure is analogous to the synthesis of aniline hydrochloride, where aniline is reacted with a molar equivalent of hydrochloric acid. youtube.com The resulting solution is then typically concentrated by heating to evaporate the solvent (e.g., water), causing the salt to crystallize. youtube.com The solid salt can then be collected by filtration and dried. orgsyn.org The high yield (often >95%) of such reactions reflects their efficiency. youtube.com

Table 4: General Reaction for Hydrochloride Salt Formation

| Reactant (Free Base) | Reagent | Product | Reaction Type |

| N-Methyl-2-(piperidin-1-yl)aniline | 2 HCl | This compound | Acid-Base Neutralization |

| Aniline | HCl | Aniline hydrochloride | Acid-Base Neutralization |

Derivatization for Labeling and Analytical Tagging (e.g., Fluorescent Labels)

Derivatizing N-Methyl-2-(piperidin-1-yl)aniline for labeling purposes enhances its utility in analytical and biological studies. This involves attaching a tag that imparts a specific, detectable property, such as mass, charge, or fluorescence.

Mass and Charge Tagging for Chromatography: The aniline functional group is a target for derivatization to improve detection in mass spectrometry (MS). Chemical derivatization with a tag that has a high proton affinity can significantly enhance signal intensity in positive ionization mode. A notable example is the use of N-(4-aminophenyl)piperidine to derivatize organic acids, which improved detection limits by up to 2100-fold in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govrowan.edu This demonstrates the power of using piperidine-aniline structures as "tags" themselves. Similarly, aniline-based reagents have been developed as high-specificity mass tags for the detection of aldehydes. nih.gov

Fluorescent Labeling: The aniline scaffold is a component of many fluorescent dyes. Modification of the N-Methyl-2-(piperidin-1-yl)aniline structure could yield a novel fluorescent probe. For example, N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline (NiTA) is a simple push-pull molecule that acts as a fluorescent probe for imaging lipid droplets in cells. osaka-u.ac.jp Its fluorescence is highly sensitive to the polarity of its environment, a property known as solvatochromism. osaka-u.ac.jp Another strategy involves using N-methyl-anthranilic acid, an aniline derivative, to label carbohydrates for use in fluorescence-based screening assays. rsc.org General fluorescent labeling techniques often target amino groups, such as the one in the aniline moiety, for coupling with dye molecules. biosyntan.de

Table 5: Derivatization Strategies for Analytical Applications

| Application | Strategy | Example Tag/Molecule | Detection Principle | Reference |

| SFC-MS Sensitivity | Derivatization of Analytes | N-(4-aminophenyl)piperidine | Increased proton affinity for enhanced positive mode ESI-MS signal | nih.govrowan.edu |

| Aldehyde Detection | Mass Tagging | CAX-A (Aniline-based tag) | High specificity labeling for LC-MS analysis | nih.gov |

| Bio-imaging | Creation of Fluorescent Probe | N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline (NiTA) | Solvatochromic fluorescence to visualize lipid droplets | osaka-u.ac.jp |

| Screening Assays | Fluorescent Labeling | N-methyl-anthranilic acid | Creation of fluorescent glycoprobes for binding assays | rsc.org |

Advanced Analytical Research Methodologies for N Methyl 2 Piperidin 1 Yl Aniline

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is the cornerstone for the separation and purity assessment of organic compounds like N-Methyl-2-(piperidin-1-yl)aniline. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

HPLC is a powerful technique for the separation and quantification of aniline (B41778) and its derivatives. nih.gov A method for N-Methyl-2-(piperidin-1-yl)aniline would typically involve reverse-phase chromatography, where the compound is separated on a nonpolar stationary phase. The amount of extracted aniline and related compounds can be quantified with high performance liquid chromatography, often combined with a photo diode array detector. nih.gov UPLC, an evolution of HPLC, utilizes smaller particle-size columns to achieve faster, more efficient, and higher-resolution separations.

Method development would focus on optimizing separation conditions. ijprajournal.com This includes selecting an appropriate column, such as a C18 or a cyano (CN) column, and a mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile. ijprajournal.com The UV detector wavelength would be set to a value that provides the strongest detection signal for the analyte. nih.gov

Below are typical parameters for an HPLC method suitable for analyzing N-Methyl-2-(piperidin-1-yl)aniline.

Table 1: Representative HPLC Method Parameters

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM Ammonium (B1175870) Formate Buffer (pH 3.5) (55:45 v/v) ijprajournal.com |

| Flow Rate | 0.7 - 1.0 mL/min nih.gov |

| Injection Volume | 10 µL nih.gov |

| Column Temperature | 30 °C nih.gov |

| Detector | UV-Diode Array Detector (DAD) at ~190-254 nm |

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. For aniline derivatives, which can be challenging due to their polarity, proper method development is critical to avoid issues like erratic responses and peak tailing. epa.gov A GC method for N-Methyl-2-(piperidin-1-yl)aniline would be developed to separate it from potential starting materials, by-products, or degradation products. researchgate.net

The separation is typically achieved on a capillary column with a mid-polarity stationary phase. researchgate.netresearchgate.net The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. researchgate.net

Table 2: Representative GC Method Parameters

| Parameter | Setting |

|---|---|

| Column | DB-17 (30 m x 0.53 mm, 1.0 µm film thickness) researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Flow Rate | 2.0 mL/min researchgate.net |

| Injector Temperature | 250 °C researchgate.net |

| Detector Temperature | 260 °C (FID or NPD) researchgate.net |

| Oven Program | Start at 150°C, hold for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min researchgate.net |

| Injection Volume | 1.0 µL researchgate.net |

Quantitative Analysis Methods (e.g., using internal standards in GC)

For accurate quantification, especially in complex matrices, the internal standard method is frequently employed in chromatography. nih.gov This technique involves adding a known amount of a non-interfering compound (the internal standard) to every sample, standard, and blank. epa.gov The concentration of the analyte is then calculated based on the ratio of the analyte's peak area to the internal standard's peak area. nih.gov This approach effectively corrects for variations in injection volume and potential sample loss during preparation. epa.govnih.gov

In the GC analysis of N-Methyl-2-(piperidin-1-yl)aniline, an ideal internal standard would be a structurally similar compound with a different retention time, or an isotopically labeled version of the analyte itself. nih.gov For instance, a compound like di-n-hexylamine has been used as an internal standard for related nitrogen-containing compounds. nih.gov The accuracy of determining aniline concentrations can be significantly improved by using the internal standard addition method. nih.gov

Spectroscopic Titration Methods for Interaction Studies (e.g., NMR Titration)

To investigate how N-Methyl-2-(piperidin-1-yl)aniline interacts with other molecules, such as proteins or nucleic acids, spectroscopic titration methods are invaluable. Nuclear Magnetic Resonance (NMR) titration is a particularly powerful technique for this purpose.

In a typical NMR titration experiment, a series of NMR spectra are recorded for a solution of the analyte as small amounts of a binding partner (the titrant) are incrementally added. Changes in the NMR spectrum, most notably the chemical shifts of specific protons or carbons in the analyte molecule, are monitored. These changes provide detailed information about the binding event, allowing researchers to identify the specific atoms involved in the interaction and to calculate the binding affinity (dissociation constant, Kd).

Application of Isotope Labeling Techniques for Analytical Traceability

For the highest level of accuracy and traceability in quantitative analysis, isotope labeling is the gold standard. nih.gov This technique, often used in conjunction with mass spectrometry in a method called isotope dilution mass spectrometry (IDMS), involves using a stable isotope-labeled version of the analyte as an internal standard. nih.gov For N-Methyl-2-(piperidin-1-yl)aniline, this would involve synthesizing the compound with one or more atoms replaced by a heavy isotope, such as Deuterium (B1214612) (²H) or Carbon-13 (¹³C).

This isotopically labeled standard is chemically identical to the analyte and thus behaves identically during extraction, derivatization, and chromatographic separation. nih.gov Because it is only differentiated by its mass-to-charge ratio in the mass spectrometer, it provides the most effective means to correct for matrix effects and variations in sample recovery, ensuring highly accurate and reliable quantification. nih.gov

Method Validation in Analytical Chemistry Research

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. scispace.com Method validation demonstrates that the procedure is accurate, precise, and reliable. scispace.com Validation is performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). ijprajournal.com Key validation parameters include:

Specificity: The ability of the method to produce a signal only for the analyte of interest, without interference from other components like impurities or matrix components.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. ijprajournal.com This is confirmed by a high correlation coefficient (R²) for the calibration curve, which should ideally be >0.999. researchgate.net

Accuracy: The closeness of the results obtained by the method to the true value. nih.gov It is often assessed by performing recovery studies on samples spiked with a known amount of the analyte. Recoveries are typically expected to be within a range of 85-115%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should be low (e.g., <5%). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Robustness: The method's resistance to small, deliberate changes in operational parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. ijprajournal.com

Table 3: Typical Method Validation Acceptance Criteria

| Parameter | Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 researchgate.net |

| Accuracy (% Recovery) | 92.0% – 108.0% researchgate.net |

| Precision (RSD) | ≤ 5% researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Methyl-2-(piperidin-1-yl)aniline 2HCl, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-chloronitrobenzene with N-methylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) forms the nitro intermediate, which is reduced to the amine using H₂/Pd-C or NaBH₄. Subsequent treatment with HCl yields the dihydrochloride salt . Optimizing stoichiometry (e.g., 1.2 equivalents of N-methylpiperazine) and reaction time (12–24 hours) improves yield. Column chromatography (n-pentane:EtOAc gradients) or recrystallization (ethanol/H₂O) purifies intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use tandem analytical techniques:

- TLC (Merck silica plates, UV visualization) for preliminary purity checks .

- FT-IR to confirm functional groups (e.g., N-H stretch at ~3200 cm⁻¹ for the amine salt) .

- ¹H/¹³C NMR (CD₃OD or D₂O) to verify proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm) .

- HRMS (ESI-TOF) for exact mass validation (e.g., [M+H]+ calculated vs. observed within 2 ppm error) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Stability tests show degradation <5% over 6 months when protected from moisture. For aqueous solutions, buffer at pH 4–6 (HCl/NaOAc) to minimize hydrolysis . Conduct periodic LC-MS analysis to monitor purity .

Advanced Research Questions

Q. How do pH and temperature variations affect the compound’s stability and reactivity in biological assays?

- Methodological Answer : At pH >7, the free base form predominates, reducing solubility and increasing lipid membrane permeability. Kinetic studies (UV-Vis, 37°C) show a half-life of ~8 hours in PBS (pH 7.4) versus >48 hours in HCl (pH 2). For cell-based assays, pre-equilibrate the compound in assay buffer (pH 6.8–7.2) to maintain ionized form and consistent bioavailability .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

- Methodological Answer :

- Control for salt form : Free base vs. dihydrochloride may alter solubility (e.g., 2HCl form: ~50 mg/mL in H₂O vs. <1 mg/mL for free base in DMSO) .

- Standardize assay conditions : Use identical buffer systems (e.g., 0.1% BSA in DMEM) and cell lines (e.g., HEK293 vs. HeLa may differ in transporter expression) .

- Validate target engagement : Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer :

- Docking studies : Use Schrödinger Maestro to model ligand-receptor interactions (e.g., piperidine nitrogen forming H-bonds with Asp³.³² in GPCRs).

- MD simulations (GROMACS) : Simulate 100 ns trajectories to assess binding stability (RMSD <2 Å indicates robust binding) .

- QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl on piperidine) with activity data from analogues .

Q. What synthetic modifications enhance selectivity for specific enzyme isoforms (e.g., kinases vs. phosphatases)?

- Methodological Answer :

- Introduce bulky substituents (e.g., 4-CF₃ on the aniline ring) to exploit hydrophobic pockets in kinases .

- Replace piperidine with morpholine to reduce basicity and alter H-bonding patterns, shifting selectivity toward phosphatases .

- Validate via kinome-wide profiling (Eurofins KinaseProfiler) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.